Boc-D-arg(Z)2-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

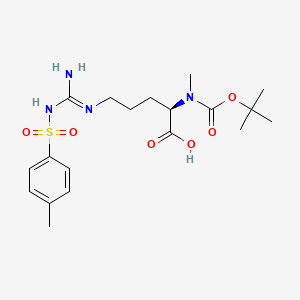

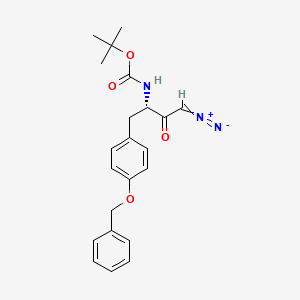

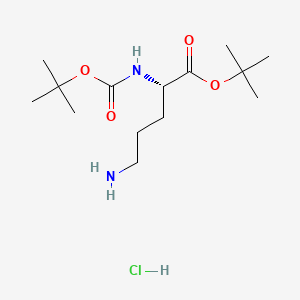

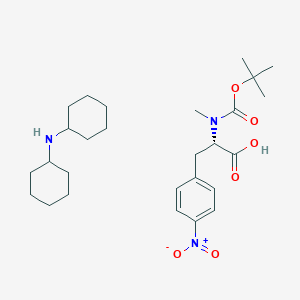

Boc-D-arg(Z)2-OH is a compound with the molecular formula C27H34N4O8 . It is also known by other synonyms such as this compound and (2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .

Synthesis Analysis

This compound is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . This method is advantageous due to its easy automation and compatibility with modified peptides . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK) .Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 . The Canonical SMILES representation is CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O . Physical And Chemical Properties Analysis

This compound is a white to off-white powder . Its molecular weight is 542.58 g/mol . The computed properties include a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 16 .Applications De Recherche Scientifique

Photocatalysis and Environmental Remediation

One relevant application found in the realm of materials science is the development of heterostructures for photocatalytic activity, such as the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure, which shows enhanced photocatalytic activity for NOx removal under simulated solar light illumination (Zhu et al., 2019). Although not directly involving Boc-D-arg(Z)2-OH, this study demonstrates the potential for synthesizing and applying complex chemical structures in environmental remediation, a field where derivatives of arginine could be explored for their photocatalytic properties.

Fluorescence and Protonation Studies

In a study more closely related to the chemical properties of amino acid derivatives, Marshall et al. (2019) explored an arginine derivative with a fluorescent side-chain, revealing the effects of the fluorophore on the side-chain guanidinium group’s pKa and demonstrating its use in fluorescence-based applications (Marshall et al., 2019). Such research underscores the versatility of arginine derivatives in probing biochemical phenomena and developing sensors or markers for biological research.

Chemical Synthesis and Catalysis

Further applications are seen in the synthesis and characterization of novel compounds, such as organotin(IV) complexes with L-Arginine derivatives, which were examined for their structural properties and potential cytotoxic activity, indicating their relevance in medicinal chemistry and materials science (Girasolo et al., 2010). This study exemplifies the role of amino acid derivatives in facilitating the synthesis of complex organometallic compounds, potentially offering pathways to new materials and therapeutic agents.

Supramolecular Chemistry and Molecular Recognition

Boronic acids and their derivatives have been highlighted for their supramolecular chemistry applications, particularly in H-bond recognition and the formation of supramolecular structures, which are crucial in the development of new materials and catalysis strategies (Georgiou et al., 2017). Although not directly related to this compound, this research area could benefit from exploring the interactions and applications of protected amino acid derivatives in forming novel supramolecular assemblies.

Safety and Hazards

When handling Boc-D-arg(Z)2-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers Relevant papers include “Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK” published in ACS Omega , and “Advances in Fmoc solid-phase peptide synthesis” published in the Journal of Peptide Science .

Mécanisme D'action

Target of Action

Boc-D-arg(Z)2-OH is a derivative of the amino acid arginine . It is primarily used in peptide synthesis . The primary targets of this compound are the proteins that are being synthesized. These proteins play a wide variety of roles in biological systems, depending on their structure and function.

Mode of Action

This compound interacts with its targets during the process of peptide synthesis . It is coupled via the mixed anhydride (MA) with HGlu(OBzl)-Lys(Z)-Arg(Z,Z)-CH2Cl . The Boc group (tert-butoxycarbonyl) and the Z group (benzyloxycarbonyl) are protecting groups that prevent unwanted side reactions during the synthesis process . These groups are removed after the desired peptide bond formation has occurred.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is protein synthesis. In this pathway, amino acids are linked together in a specific order to form proteins. This compound, as a derivative of arginine, can be incorporated into proteins during this process .

Pharmacokinetics

The Boc and Z protecting groups may influence its bioavailability by affecting its solubility and stability .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . This can lead to the production of proteins with specific functions in biological systems.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the reaction. For safety, it should be handled in a well-ventilated place, avoiding dust formation and contact with skin and eyes .

Propriétés

IUPAC Name |

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRJPLNCTNRXPE-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)